molecular formula C20H18N2O3S B4620601 1-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B4620601
M. Wt: 366.4 g/mol
InChI Key: IOQPTPXNZJAKMN-SFQUDFHCSA-N
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Description

1-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.10381361 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Studies

A variety of related compounds have been synthesized for their potential biological activities. For instance, novel heterocyclic compounds derived from visnaginone and khellinone have been explored for their anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Activity

Research into 1,3-diaryl-5-(arylazo/N-substituted p-sulphamylbenzeneazo) dihydro-2-thioxo-4,6 (1H, 5H)-pyrimidinediones has shown that these compounds exhibit considerable activity against a number of microorganisms, indicating their potential use in antimicrobial therapies (S. Nigam, G. Saharia, H. Sharma, 1981).

Antiviral and Antitumor Activities

Synthesis and evaluation of related compounds have been conducted for their antiviral and antitumor activities. For example, certain derivatives have shown marked inhibition of retrovirus replication in cell culture, offering insights into new treatments for viral infections (D. Hocková, A. Holý, M. Masojídková, et al., 2003). Another study reported the synthesis of compounds with potential anti-ulcer activity, providing a foundation for developing new gastrointestinal therapeutics (Kulbhushan Rana, B. Kaur, B. Kumar, 2004).

Nonlinear Optical Properties

The exploration of novel styryl dyes, including related compounds, for their third-order nonlinear optical properties has revealed significant potential for application in nonlinear optical materials for device applications. These findings open up new avenues for the development of materials with enhanced optical performance (S. Shettigar, G. Umesh, P. Poornesh, et al., 2009).

Corrosion Inhibition

Studies have also delved into the use of pyridopyrimidinone derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting materials in aggressive chemical environments. This research contributes to the development of more durable materials for industrial applications (Y. Abdallah, K. Shalabi, Nesma M. Bayoumy, 2018).

Properties

IUPAC Name

(5E)-1-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-25-16-10-8-15(9-11-16)22-19(24)17(18(23)21-20(22)26)12-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H,21,23,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQPTPXNZJAKMN-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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1-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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1-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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1-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
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1-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
Reactant of Route 6
1-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.